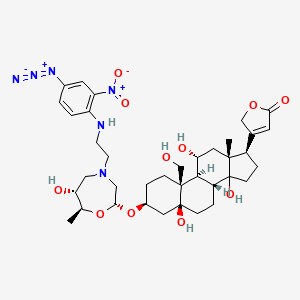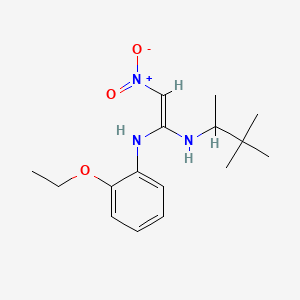
1-(4-Methylphenyl)sulfonyl-3-methylsulfonylimidazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methylphenyl)sulfonyl-3-methylsulfonylimidazolidine is a sulfonamide.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Studies
- Synthesis and Coordination with Nickel : The compound 1-[(4-methylphenyl)sulfonyl]-2-(2-pyridyl)-2,3-dihydro-1H-benzo[d]imidazole, a related structure to 1-(4-Methylphenyl)sulfonyl-3-methylsulfonylimidazolidine, has been synthesized and its interaction with nickel centers studied. This compound has shown interesting electrochemical interactions when combined with nickel, leading to the formation of complexes characterized by elemental analysis, IR spectroscopy, and magnetic measurements (Bermejo et al., 2000).
Pharmaceutical Research
Novel Nonpeptide Inhibitors : A study on substituted 3-(phenylsulfonyl)-1-phenylimidazolidine-2,4-dione derivatives, which are structurally similar to this compound, demonstrated their potential as novel nonpeptide inhibitors. These compounds have been synthesized and evaluated for inhibiting human heart chymase, showing significant potential in medical applications (Niwata et al., 1997).
Cytotoxicity in Cancer Cell Lines : Research has also been conducted on the effect of substituents on the phenyl motif of compounds like 4-phenyl-1-benzenesulfonylimidazolidinones. These studies have explored the cytotoxicity of these compounds against human lung and colon cancer cell lines, revealing significant findings for potential anticancer applications (Lee et al., 2000).
Anticancer Agent Synthesis and Evaluation : Further investigations into arylsulfonylimidazolidinones, closely related to this compound, have been carried out to evaluate their potential as anticancer agents. These studies involve the synthesis of novel compounds and their in vitro cytotoxicity assessment against various human cell lines (Jung et al., 1996).
Biochemical and Molecular Studies
- Importance of Imidazolidinone Motif for Cytotoxicity : The role of the imidazolidinone motif, a key component in this compound, has been investigated in the context of cytotoxicity. Studies on analogs have shown that the structural configuration of this motif is crucial for cytotoxic activity against various cancer cell lines (Kim & Jung, 2002).
The scientific research applications of "this compound" are diverse, focusing mainly on its role in synthesizing novel compounds with potential medicinal properties. Here's a summary of the key applications:
Chemical Synthesis and Coordination Compounds : This compound has been used in chemical syntheses that lead to complex formations with metals. For instance, its interaction with nickel leads to the formation of nickel complexes, characterized by X-ray diffraction studies, elemental analysis, IR spectroscopy, and magnetic measurements (Bermejo et al., 2000).
Inhibition of Human Heart Chymase : Derivatives of this compound have been synthesized and evaluated for their ability to inhibit human heart chymase selectively. These derivatives showed high selectivity and potency in inhibiting chymase, which is significant for developing cardiovascular disease treatments (Niwata et al., 1997).
Anticancer Applications : The cytotoxic effects of certain derivatives have been studied against human lung and colon cancer cell lines. The structure-activity relationship analysis revealed the importance of specific substituents for enhancing anticancer activity (Lee et al., 2000).
Antimicrobial Activity : Compounds derived from this compound have shown good antimicrobial activity. This is particularly true for sulfonamide derivatives which have been effective against various bacteria and fungi, indicating their potential as antimicrobial agents (Janakiramudu et al., 2017).
Aldose Reductase Inhibitors and Antioxidant Activity : Some derivatives have been synthesized and evaluated for their activity as aldose reductase inhibitors and antioxidants, showing promising results, especially in contexts related to long-term diabetic complications (Alexiou & Demopoulos, 2010).
Propiedades
Fórmula molecular |
C11H16N2O4S2 |
|---|---|
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
1-(4-methylphenyl)sulfonyl-3-methylsulfonylimidazolidine |
InChI |
InChI=1S/C11H16N2O4S2/c1-10-3-5-11(6-4-10)19(16,17)13-8-7-12(9-13)18(2,14)15/h3-6H,7-9H2,1-2H3 |
Clave InChI |
NDDDMGSZOXUNDX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(C2)S(=O)(=O)C |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(C2)S(=O)(=O)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



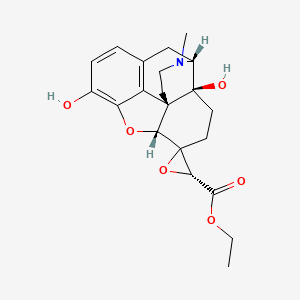
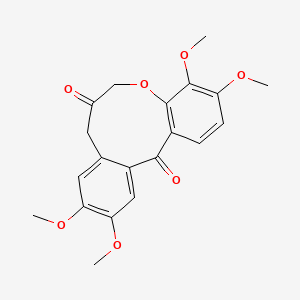
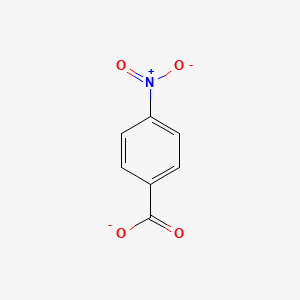
![N-[2,5-diethoxy-4-(4-morpholinyl)phenyl]-4-[(3,5-dimethyl-4-isoxazolyl)methoxy]-3-methoxybenzamide](/img/structure/B1230337.png)
![3-[5-(Diethylsulfamoyl)-1-methyl-2-benzimidazolyl]propanoic acid [2-(3,5-dichloroanilino)-2-oxoethyl] ester](/img/structure/B1230339.png)
![N-(3-chlorophenyl)-2-[4-oxo-2-phenylimino-3-(2-pyridinylmethyl)-5-thiazolidinyl]acetamide](/img/structure/B1230342.png)

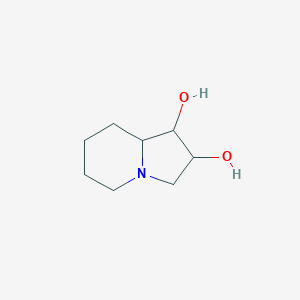

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-oxolanecarboxamide](/img/structure/B1230350.png)
![3'-[2-[1-(4-methoxyphenyl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl]spiro[6,7-dihydro-5H-1-benzothiophene-4,5'-imidazolidine]-2',4'-dione](/img/structure/B1230351.png)

